
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor works by inhibiting the activity of D-amino acid oxidase (this compound), an enzyme that metabolizes D-amino acids. By inhibiting this compound, this compound inhibitor increases the levels of D-amino acids, which have been shown to have various physiological functions, including neurotransmission, immune modulation, and cell proliferation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects. It increases the levels of D-serine, a neurotransmitter that plays a crucial role in synaptic plasticity and cognitive function. It also increases the levels of D-alanine, an amino acid that plays a role in immune modulation and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor is its specificity for this compound, which reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for the research of (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor. One direction is the development of more potent and selective inhibitors. Another direction is the investigation of the role of D-amino acids in other diseases, such as depression and anxiety. Additionally, the potential use of this compound inhibitor as a therapeutic agent in combination with other drugs is an area of interest.
Métodos De Síntesis
The synthesis of (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor involves the reaction of 3-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid with p-toluidine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromo-3-(benzofuran-2-yl)benzoic acid in the presence of a palladium catalyst to yield the final product, this compound inhibitor.
Aplicaciones Científicas De Investigación
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Alzheimer's disease, and cancer. In schizophrenia, this compound inhibitor has been shown to improve cognitive function and reduce negative symptoms. In Alzheimer's disease, this compound inhibitor has been shown to reduce amyloid-beta accumulation and improve cognitive function. In cancer, this compound inhibitor has been shown to inhibit tumor growth and induce apoptosis.
Propiedades
IUPAC Name |
3-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-8-12-19(13-9-17)28-27(31)26-25(20-6-4-5-7-21(20)34-26)29-24(30)15-11-18-10-14-22(32-2)23(16-18)33-3/h4-16H,1-3H3,(H,28,31)(H,29,30)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSQFJJYMGTLIK-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)
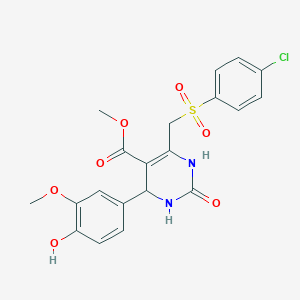
![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)
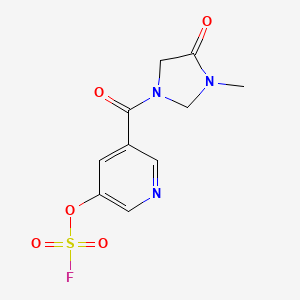
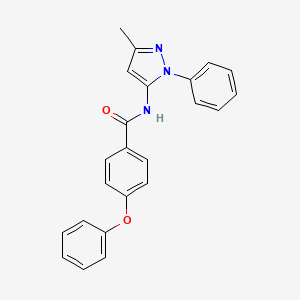

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)
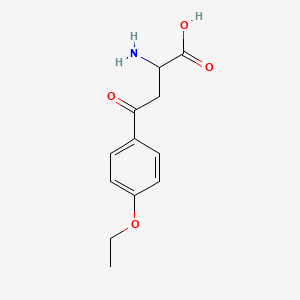

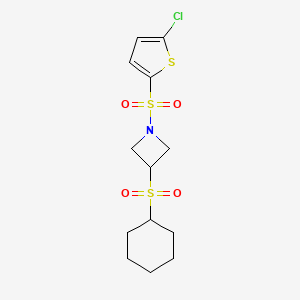
![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)
